1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid

Catalog No.
S12505435
CAS No.
M.F
C21H21NO5
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hy...

Product Name

1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentane-1-carboxylic acid

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H21NO5/c23-13-9-10-21(11-13,19(24)25)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25)

InChI Key

FPTJRPYTKCYJLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid is a complex organic compound with the molecular formula C21H21NO5 and a CAS number of 369403-17-8. This compound features a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid, along with a fluorenylmethoxycarbonyl group. Its structure indicates potential for various

The reactivity of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid can be attributed to its functional groups:

  • Hydroxy Group: This group can participate in nucleophilic substitution reactions and can form esters or ethers.
  • Carboxylic Acid: The carboxylic acid moiety can undergo typical acid-base reactions, esterification, and amidation.
  • Fluorenyl Group: The presence of the fluorenyl group may allow for further functionalization through electrophilic aromatic substitution reactions.

These functional groups enable the compound to participate in various synthetic pathways, potentially leading to the formation of derivatives with altered biological properties .

While specific biological activities of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These may include:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor Properties: The structural motifs present in this compound suggest potential anticancer activity.
  • Neuroprotective Effects: Some derivatives might exhibit protective effects on neuronal cells.

Further studies are required to elucidate the specific biological mechanisms and therapeutic potentials of this compound .

Synthesis of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This can be achieved by reacting fluorenylmethanol with an appropriate carbonyl reagent.
  • Cyclization: The cyclopentane structure can be formed through intramolecular reactions involving amino acids or other cyclic precursors.
  • Hydroxylation and Carboxylation: Subsequent reactions can introduce the hydroxyl and carboxylic acid functionalities.

These steps may require specific catalysts or conditions to optimize yields and purity .

The applications of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound for drug development.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Variants of this compound may find use in creating novel materials with specific properties .

Interaction studies involving 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid would likely focus on its binding affinity to biological targets, such as enzymes or receptors. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins.
  • In vitro Assays: To evaluate its efficacy against microbial or cancer cell lines.

These studies are essential for understanding its pharmacodynamics and optimizing its therapeutic potential .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid, including:

Compound NameStructureUnique Features
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acidC21H21NO4Lacks hydroxyl group; different biological activity
3-Hydroxycyclopentanecarboxylic acidC7H12O3Simpler structure; less functional diversity
N-(9H-fluoren-9-ylmethoxycarbonyl)glycineC15H15NO4Amino acid derivative; different reactivity profile

The uniqueness of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid lies in its combination of functionalities that may offer diverse biological activities and synthetic pathways not found in simpler analogs .

The stereoselective construction of all four stereoisomers of 1-amino-3-hydroxycyclopentane-1-carboxylic acid relies on chiral glycine equivalents (GEs) and stereochemically defined alkylating agents. In a landmark study, (S)- and (R)-oxazinone derivatives were employed as GEs, enabling the synthesis of enantiomerically pure amino acids via a bis-alkylation strategy. The alkylation step utilized 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide stereoisomers as electrophiles, with the phosphazenic base tert-butyliminotris(pyrrolidino)phosphorane (t-BuP4) facilitating deprotonation and nucleophilic attack.

The stereochemical outcome of the alkylation was governed by the configuration of the GE and the alkylating agent. For instance, alkylation of (S)-GE with (2R,4S)-iodosulfite yielded the (1S,3R)-stereoisomer, while (R)-GE with (2S,4R)-iodosulfite produced the (1R,3S)-enantiomer. Post-alkylation oxidation with 2-iodoxybenzoic acid (IBX) confirmed the stereochemistry via ketone intermediate analysis.

Table 1: Stereochemical Outcomes of Glycine Equivalent Alkylation

GE ConfigurationAlkylating AgentProduct StereochemistryYield (%)
(S)-Oxazinone(2R,4S)-Iodosulfite(1S,3R)68
(R)-Oxazinone(2S,4R)-Iodosulfite(1R,3S)60
(S)-Oxazinone(2S,4S)-Iodosulfite(1S,3S)54
(R)-Oxazinone(2R,4R)-Iodosulfite(1R,3R)58

This method achieved 38–78% overall yields for the free amino acids after ion-exchange chromatography, demonstrating its utility for generating stereochemically diverse cyclopentane β-amino acids.

Ring-Closing Metathesis Strategies for Cyclopentane Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing functionalized cyclopentane rings from acyclic diene precursors. In a stereocontrolled synthesis starting from hexoses, d-mannose and d-galactose derivatives were converted into dienes bearing hydroxyl, methoxycarbonyl, and benzyl-protected groups. For example, d-galactose-derived diene A underwent RCM using Grubbs second-generation catalyst to form cyclopentenol B, which was subsequently oxidized to cyclopentene carboxylic acid ester C.

Table 2: RCM Reaction Conditions and Yields

Starting MaterialCatalystTemperature (°C)ProductYield (%)
d-Mannose derivativeGrubbs II40Cyclopentenol85
d-Galactose derivativeHoveyda-Grubbs II45Cyclopentenol78

The RCM step exhibited excellent stereocontrol, with the cyclopentane ring adopting a chair-like conformation stabilized by intramolecular hydrogen bonding. This approach enabled gram-scale synthesis of polyhydroxylated cyclopentane β-amino acids, which are pivotal for designing hydro- or liposoluble β-peptides.

Diastereoselective Aza-Michael Addition in β-Amino Acid Functionalization

The aza-Michael addition of ammonia or amines to α,β-unsaturated esters is a key step for introducing the amino group in cyclopentane β-amino acids. In the synthesis of d-galactose-derived β-amino acids, cyclopentene carboxylic acid ester C underwent stereoselective amination using benzylamine in the presence of lithium hexamethyldisilazide (LiHMDS). The reaction proceeded via conjugate addition, with the amine attacking the β-carbon from the less hindered face, yielding a 4:1 trans:cis diastereomeric ratio.

Table 3: Diastereoselectivity in Aza-Michael Additions

SubstrateBaseSolventtrans:cis RatioYield (%)
Cyclopentene esterLiHMDSTHF4:182
Cyclopentene esterKHMDSDCM3:175

The stereochemical outcome was rationalized by transition-state models where bulky substituents on the cyclopentane ring dictated the approach of the nucleophile. This method facilitated the synthesis of orthogonally protected β-amino acids suitable for solid-phase peptide synthesis.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

367.14197277 g/mol

Monoisotopic Mass

367.14197277 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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